molecular formula C13H16BrNO B3310198 6-Bromospiro[chroman-2,4'-piperidine] CAS No. 945722-86-1

6-Bromospiro[chroman-2,4'-piperidine]

Cat. No.: B3310198
CAS No.: 945722-86-1
M. Wt: 282.18
InChI Key: MIYSWCGJEOTEKT-UHFFFAOYSA-N
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Description

Contextualization of Spiroheterocycles in Contemporary Chemical Synthesis and Molecular Design

Spiroheterocycles, characterized by two rings sharing a single common atom, are a privileged class of compounds in medicinal chemistry and materials science. Their inherent three-dimensionality provides access to a greater region of chemical space compared to their planar counterparts. This unique topology allows for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. nih.govmdpi.com The rigid nature of the spirocyclic framework can also lead to improved metabolic stability and pharmacokinetic properties of drug candidates. chemicalbook.com

The spiro[chroman-2,4'-piperidine] (B174295) core, in particular, combines the structural features of a chroman, a common motif in biologically active natural products, and a piperidine (B6355638) ring, one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals. researchgate.net This fusion results in a scaffold that is both structurally novel and predisposed to biological relevance. The development of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 (GPR119) agonists highlights the potential of this scaffold in drug discovery. sigmaaldrich.comnih.gov

Academic Significance of Brominated Scaffolds in Organic Transformations and Molecular Probes

The presence of a bromine atom on an aromatic ring, as seen in 6-Bromospiro[chroman-2,4'-piperidine], is of profound academic and practical significance. Brominated organic compounds are exceptionally versatile intermediates in a wide array of organic transformations. Most notably, the carbon-bromine bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. clockss.orgorganic-chemistry.orgmdpi.comlibretexts.org These reactions are fundamental tools for the construction of complex molecular architectures, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A practical example of this is the use of a protected form of 6-bromospiro[chroman-2,4'-piperidine], specifically tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate, in a palladium-mediated Suzuki coupling reaction. clockss.org This reaction was a key step in the synthesis of a potent GPR119 agonist, demonstrating the utility of the bromo-substituent in building more complex, biologically active molecules. clockss.org Beyond their role as synthetic intermediates, brominated scaffolds can also be incorporated into molecular probes for imaging and diagnostic applications, although this aspect is less explored for the title compound specifically.

Rationale for Comprehensive Investigation of 6-Bromospiro[chroman-2,4'-piperidine] as a Model System for Structure-Reactivity Relationships

The unique combination of a spirocyclic system and a reactive bromine atom makes 6-Bromospiro[chroman-2,4'-piperidine] an ideal model system for investigating structure-reactivity relationships. By systematically modifying the substituents on either the chroman or piperidine rings, researchers can probe how subtle electronic and steric changes influence the reactivity of the C-Br bond in cross-coupling reactions.

Furthermore, the synthesis of a library of derivatives based on this scaffold allows for the exploration of structure-activity relationships (SAR) in a biological context. For instance, in the development of GPR119 agonists, the spiro[chromane-2,4'-piperidine] moiety was identified as a key structural feature for potent activity. sigmaaldrich.comnih.gov The bromine at the 6-position provides a convenient attachment point for a variety of other functional groups, enabling a systematic study of how different substituents at this position impact receptor binding and activation. This systematic approach is crucial for the rational design of new therapeutic agents with improved potency and selectivity. The related ketone, 6-Bromospiro[chroman-2,4'-piperidin]-4-one, also serves as a valuable precursor in these synthetic endeavors. chembk.combldpharm.com

Interactive Data Tables

Below are tables summarizing key information about the compounds discussed in this article.

Physicochemical Data of Related Compounds

Compound NameMolecular FormulaMolar Mass (g/mol)Physical Form
6-Bromospiro[chroman-2,4'-piperidin]-4-oneC13H14BrNO2296.16Not specified
6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochlorideC13H15BrClNO2332.62White to Yellow Solid
Spiro[chroman-2,4'-piperidine]C13H17NO203.28Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-2,9,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSWCGJEOTEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches for 6 Bromospiro Chroman 2,4 Piperidine

Total Synthesis of the 6-Bromospiro[chroman-2,4'-piperidine] Scaffold

The total synthesis of 6-Bromospiro[chroman-2,4'-piperidine] and its derivatives, such as the corresponding 4-one, has been approached through convergent strategies that assemble the spirocyclic core from readily available starting materials. These syntheses often involve the initial construction of a protected piperidine (B6355638) derivative and a substituted phenolic precursor, followed by a key cyclization step to form the chroman ring and establish the spirocenter.

Retrosynthetic Analysis and Key Bond Disconnections Leading to the Spirocyclic Core

A logical retrosynthetic analysis of the 6-Bromospiro[chroman-2,4'-piperidine] scaffold reveals several key disconnections. The primary disconnection breaks the spirocyclic C-O and C-C bonds of the chroman ring, leading back to a suitably protected 4-substituted piperidine and a brominated phenolic precursor.

A plausible retrosynthetic pathway for a common intermediate, tert-butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, is outlined below:

C-O and C-C Bond Disconnection (Chroman Ring Opening): The disconnection of the ether linkage and the C2-C3 bond of the chroman-4-one ring points to a Michael addition-type cyclization. This retrosynthetic step reveals two key synthons: a 4-hydroxy-3-(1-N-Boc-piperidin-4-yl)propiophenone derivative and its precursor, 5'-bromo-2'-hydroxyacetophenone.

Piperidine and Phenolic Precursors: This leads to two commercially available or readily synthesizable starting materials: 5-bromo-2-hydroxyacetophenone and N-Boc-4-piperidone. The synthesis hinges on the condensation of these two fragments to form the spirocyclic core.

This retrosynthetic strategy offers a convergent and efficient approach to the target molecule, leveraging well-established chemical transformations.

Stereocontrol Strategies at the Spirocyclic Center for Enantioselective Synthesis

The spirocyclic carbon at the C2 position of the chroman ring is a stereocenter. The development of enantioselective methods to control its configuration is crucial for accessing single-enantiomer bioactive molecules. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of spirocyclic compounds.

For the synthesis of chiral spiro[chroman-2,4'-piperidine] (B174295) derivatives, a bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea or squaramide, can be employed. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis base catalysis, facilitating a highly stereoselective Michael addition or a cascade reaction that forms the spirocyclic center with excellent enantiomeric excess. While specific examples for 6-Bromospiro[chroman-2,4'-piperidine] are not extensively reported, analogous organocatalytic syntheses of spirochromanones demonstrate the feasibility of this approach, achieving high yields and enantioselectivities (up to 99% ee).

Catalyst TypeKey FeaturesPotential Application
Cinchona Alkaloid-Derived ThioureaBifunctional activation through hydrogen bonding and Brønsted base catalysis.Enantioselective Michael addition of a phenolic precursor to an α,β-unsaturated piperidine derivative.
Chiral Phosphoric AcidBrønsted acid catalysis to activate electrophiles.Asymmetric intramolecular oxa-Michael addition.
Bifunctional Indane CatalystCan facilitate asymmetric domino reactions. rsc.orgEnantioselective construction of spiro chromanone complexes. rsc.org

Cycloaddition Reactions and Cascade Methodologies for Chroman Ring Formation

The formation of the chroman ring is a critical step in the synthesis of 6-Bromospiro[chroman-2,4'-piperidine]. While condensation reactions are common, cycloaddition and cascade methodologies offer more advanced and efficient alternatives for constructing this heterocyclic system.

An intramolecular oxa-Michael addition is a key strategy for chroman ring formation. In the synthesis of spiro[chroman-2,4'-piperidin]-4-one, the initial condensation of 5-bromo-2-hydroxyacetophenone with N-Boc-4-piperidone can lead to an α,β-unsaturated ketone intermediate. Subsequent base- or acid-catalyzed intramolecular conjugate addition of the phenolic hydroxyl group onto the enone system forms the chroman-4-one ring.

More sophisticated cascade reactions can construct the spirocyclic core in a single step from simpler precursors. For instance, a domino oxa-Michael/1,6-addition reaction has been used to synthesize functionalized chromans with spirocyclic motifs. nih.gov Such cascade reactions, often organocatalyzed, can offer high atom economy and stereocontrol. nih.govrsc.org

Reaction TypeDescriptionKey Intermediates
Intramolecular oxa-Michael AdditionCyclization of a phenolic α,β-unsaturated ketone.Chalcone-type intermediate.
[4+2] Cycloaddition (Diels-Alder)Reaction of an ortho-quinone methide with an enamine derived from the piperidine.In situ generated ortho-quinone methide.
Tandem Prins SpirocyclizationCascade reaction involving condensation and cyclization.Not directly applicable but illustrates a cascade approach to spirocycles. nih.gov

Regioselective Installation of the Piperidine Moiety

The formation of the spirocyclic junction requires the regioselective installation of the piperidine moiety at the C2 position of the chroman ring. A common and effective method is the condensation reaction between a 2-hydroxyacetophenone derivative and a 4-piperidone.

In a typical procedure for synthesizing the spiro[chroman-2,4'-piperidin]-4-one precursor, 5-bromo-2-hydroxyacetophenone is reacted with N-Boc-4-piperidone in the presence of a base such as pyrrolidine or a stronger base like sodium methoxide. This reaction proceeds via an initial aldol condensation to form a chalcone-like intermediate, which then undergoes an intramolecular oxa-Michael addition to yield the spirocyclic product. The regioselectivity is inherently controlled by the reactivity of the starting materials, with the ketone of the acetophenone reacting with the piperidone to form the necessary precursor for cyclization.

Selective Bromination Techniques for the Chroman Ring and Regioisomeric Control

The introduction of the bromine atom at the C6 position of the chroman ring can be achieved either by starting with a pre-brominated precursor, such as 5-bromo-2-hydroxyacetophenone, or by brominating the pre-formed spiro[chroman-2,4'-piperidine] scaffold. The latter approach requires careful control of regioselectivity.

The hydroxyl group (or ether oxygen in the chroman ring) and the carbonyl group at C4 are key directing groups in the electrophilic aromatic substitution of the chroman-4-one ring. The ether oxygen is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. The interplay of these electronic effects directs the incoming electrophile.

For the spiro[chroman-2,4'-piperidin]-4-one system, the position para to the activating ether oxygen (C6) is favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic rings and can be employed in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. nih.gov The use of a catalyst, such as silica gel or a mild Lewis acid, can enhance the selectivity and reaction rate. nih.gov

Brominating AgentCatalyst/ConditionsSelectivity
N-Bromosuccinimide (NBS)Acetonitrile, 60 °CHighly para-selective to the activating group. nih.gov
Bromine (Br₂)Lewis Acid (e.g., AlCl₃, FeCl₃)Can lead to over-bromination if not controlled.
N-Bromosuccinimide (NBS) / Silica GelDichloromethaneGood for regioselective bromination. nih.gov

Protecting Group Logic and Chemoselectivity in Multi-Step Organic Synthesis

In the multi-step synthesis of 6-Bromospiro[chroman-2,4'-piperidine], the use of protecting groups is essential to ensure chemoselectivity. The piperidine nitrogen is a nucleophilic and basic site that can interfere with various reaction steps, particularly those involving electrophiles or strong acids/bases.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions used in the synthesis of the spirocyclic core, including basic conditions for condensation and cyclization. The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free secondary amine of the target molecule.

The chemoselectivity of the synthesis is also demonstrated in the selective reactions of the functional groups. For instance, the condensation reaction occurs selectively between the ketone of the acetophenone and the piperidone, without self-condensation of either starting material. Similarly, the intramolecular oxa-Michael addition is favored over intermolecular reactions.

Post-Synthetic Functionalization and Derivatization Studies of 6-Bromospiro[chroman-2,4'-piperidine]

The 6-Bromospiro[chroman-2,4'-piperidine] scaffold serves as a versatile platform for further chemical modification. Its structure features two primary sites for derivatization: the secondary amine of the piperidine ring and the bromine atom on the chroman moiety. These reactive handles allow for a wide range of post-synthetic modifications, enabling the exploration of the chemical space around this core structure for various applications in medicinal chemistry and materials science.

N-Alkylation and Acylation Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes reactions such as alkylation and acylation. These modifications are fundamental for modulating the compound's physicochemical properties, including lipophilicity, basicity, and conformational flexibility.

N-Alkylation is typically achieved by reacting the parent spiro compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base. google.comresearchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The slow addition of the alkylating agent can help prevent overalkylation to the quaternary ammonium (B1175870) salt. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

N-Acylation introduces an amide functional group, which can act as a hydrogen bond acceptor and alter the molecule's electronic properties. This transformation is generally accomplished by treating the spiro-piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a tertiary amine base like triethylamine (Et₃N) or pyridine to neutralize the acidic byproduct.

These reactions provide access to a diverse library of derivatives, as illustrated in the following table.

Reaction TypeReagent ExampleProduct ClassPotential Property Change
N-AlkylationBenzyl (B1604629) bromideN-Benzyl derivativeIncreased lipophilicity
N-AlkylationEthyl bromoacetateN-Carboethoxymethyl derivativeIntroduction of an ester functional group
N-AcylationAcetyl chlorideN-Acetyl derivativeDecreased basicity, added H-bond acceptor
N-SulfonylationBenzenesulfonyl chlorideN-Benzenesulfonyl derivativeIntroduction of a stable sulfonamide group

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom at the C6 position of the chroman ring is a key functional handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. torontomu.ca These reactions are powerful tools for introducing aryl, heteroaryl, alkynyl, and alkenyl substituents, significantly expanding the structural diversity of the scaffold.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, to form a biaryl structure. The reaction is typically catalyzed by a palladium(0) complex, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, such as potassium carbonate or cesium carbonate, to facilitate the transmetalation step. lmaleidykla.ltscispace.comlibretexts.org This method is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. lmaleidykla.lt

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne. organic-chemistry.orgnih.gov It is co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base like triethylamine, which also serves as the solvent. organic-chemistry.orgmdpi.com The resulting aryl alkynes are valuable intermediates for further transformations or as final products in materials science. nih.govmdpi.com

Heck Reaction: The Heck reaction (also known as the Mizoroki-Heck reaction) forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of a substituted alkene, providing a method to introduce vinyl groups onto the chroman ring. wikipedia.org The stereoselectivity of the reaction often favors the trans product. organic-chemistry.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / K₂CO₃6-Aryl-spiro[chroman-2,4'-piperidine]
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynyl-spiro[chroman-2,4'-piperidine]
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / PPh₃ / Et₃N6-Alkenyl-spiro[chroman-2,4'-piperidine]

Selective Functional Group Interconversions on the Chroman Ring

Beyond the bromine atom, other parts of the chroman ring can undergo selective transformations, provided the correct reagents and conditions are chosen. For instance, derivatives of 6-Bromospiro[chroman-2,4'-piperidine] that contain a ketone at the 4-position (spiro[chroman-2,4'-piperidin]-4-one) can be selectively modified.

One common transformation is the reduction of the C4-ketone to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). nih.gov This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization.

Subsequently, the resulting alcohol can undergo an acid-catalyzed elimination reaction. nih.gov Treatment with an acid such as p-toluenesulfonic acid (TsOH) can lead to dehydration, forming a double bond within the chroman ring system and converting the chroman into a chromene derivative (spiro[chromene-2,4'-piperidine]). nih.gov This sequence of reduction followed by elimination is a powerful strategy for altering the saturation and geometry of the heterocyclic core.

Mechanistic Investigations of Key Transformations in the Synthesis of 6-Bromospiro[chroman-2,4'-piperidine]

Understanding the reaction mechanisms involved in the synthesis and derivatization of 6-Bromospiro[chroman-2,4'-piperidine] is crucial for optimizing reaction conditions, predicting outcomes, and controlling selectivity.

Reaction Pathway Elucidation using Kinetic and Spectroscopic Studies

While specific kinetic studies on the synthesis of 6-Bromospiro[chroman-2,4'-piperidine] are not extensively reported in the literature, the pathways for its core synthesis and subsequent cross-coupling reactions can be elucidated based on well-established mechanistic principles.

The formation of the spiro[chroman-piperidine] core, often achieved through the acid-catalyzed condensation of a 2-hydroxyacetophenone derivative with a piperidone, is believed to proceed through a pathway involving the formation of an oxocarbenium ion intermediate. Spectroscopic methods like NMR and mass spectrometry would be instrumental in identifying key intermediates and products to support this proposed pathway.

For the metal-catalyzed cross-coupling reactions, kinetic studies are a standard tool for determining the rate-determining step and the influence of ligand and substrate electronics. For example, in the Heck reaction, monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can help establish the reaction order with respect to the catalyst, aryl bromide, and alkene, thereby shedding light on the catalytic cycle.

Identification of Catalytic Cycles and Intermediates

The derivatization of 6-Bromospiro[chroman-2,4'-piperidine] via cross-coupling reactions proceeds through well-defined catalytic cycles involving palladium intermediates.

Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 6-Bromospiro[chroman-2,4'-piperidine] to form a Pd(II) complex. libretexts.org

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Heck Reaction Catalytic Cycle:

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming an arylpalladium(II) intermediate. wikipedia.orglibretexts.org

Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. This step typically occurs in a syn fashion. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the one bonded to palladium is eliminated, forming a palladium-hydride complex and releasing the final substituted alkene product. libretexts.org This step requires a C-H bond syn-coplanar to the C-Pd bond.

Reductive Elimination/Base Regeneration: The base removes the hydrogen from the palladium-hydride species, regenerating the Pd(0) catalyst. libretexts.org

Sonogashira Catalytic Cycle: This reaction involves two interconnected cycles, one for palladium and one for copper.

Palladium Cycle: It follows the same oxidative addition and reductive elimination steps as the other cross-coupling reactions.

Copper Cycle: The copper(I) acetylide, which is more reactive than the terminal alkyne itself, is formed by the reaction of the terminal alkyne with the copper(I) salt in the presence of the amine base. This copper acetylide then acts as the nucleophile in the transmetalation step with the arylpalladium(II) complex. libretexts.org

Solvent and Ligand Effects on Reaction Efficiency and Selectivity

The synthesis of complex heterocyclic scaffolds such as 6-Bromospiro[chroman-2,4'-piperidine] is profoundly influenced by the reaction environment. The choice of solvent and, in catalyzed reactions, the nature of the ligand, are critical parameters that can dictate the reaction's efficiency, yield, and stereochemical outcome. Research into the synthesis of analogous spiro[chroman-2,4'-piperidine] and related spirocyclic systems has illuminated the nuanced roles these components play in directing the course of the chemical transformation.

The solvent's role extends beyond simply dissolving reactants; it can influence the stability of intermediates, transition states, and catalysts, thereby affecting reaction rates and selectivity. In the context of spirocyclization reactions, solvent polarity, proticity, and coordinating ability are key factors. For instance, in acid-catalyzed condensation reactions leading to spiro-chromane structures, the solvent can modulate the activity of the catalyst and the equilibrium of the reaction.

Similarly, in transition-metal-catalyzed reactions, such as those employing palladium, the ligand is a crucial determinant of success. The ligand's steric and electronic properties directly impact the catalyst's stability, activity, and the selectivity of the reaction. The choice of ligand can influence the oxidative addition and reductive elimination steps in a catalytic cycle, as well as control the regioselectivity and stereoselectivity of the product formation.

Detailed Research Findings

While specific research detailing a systematic screening of solvents and ligands for the synthesis of 6-Bromospiro[chroman-2,4'-piperidine] is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. For example, in the diastereoselective synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, the choice of acid catalyst and solvent system was found to be critical in controlling the diastereomeric ratio of the products mdpi.com.

In one such study, the condensation of a 6-styryl-dihydropyrimidin-2-one with a pyrogallol derivative was optimized by screening various acidic catalysts and solvent mixtures. It was observed that the use of methanesulfonic acid (CH₃SO₃H) in combination with acetic acid (CH₃COOH) in a chloroform (CHCl₃) solvent system provided a significant improvement in the diastereoselectivity of the resulting spiro compound mdpi.com. The optimization of the catalyst concentration was also shown to be crucial for maximizing the yield of the desired diastereomer mdpi.com.

The following interactive data table summarizes the findings from an optimization study for a reaction analogous to the formation of a spiro-chromane scaffold, highlighting the impact of the catalytic system on reaction outcomes.

EntryCatalystCatalyst Concentration (mmol)SolventDiastereomeric Ratio (isomer 1:isomer 2)Total Yield (%)
1p-TsOH2.4CHCl₃/CH₃COOHPredominantly isomer 145
2CH₃SO₃H1.2CHCl₃/CH₃COOH1:165
3CH₃SO₃H2.4CHCl₃/CH₃COOH1:1.578
4CH₃SO₃H3.6CHCl₃/CH₃COOH1:1.272
5None-CHCl₃/CH₃COOHNo reaction

Data presented is based on findings from the synthesis of structurally related spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones and is intended to be representative of the types of effects observed in spiro-chromane synthesis. mdpi.com

In palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular architectures, the choice of ligand is paramount. For the synthesis of spiro-heterocycles, ligands such as phosphines play a critical role in modulating the reactivity and selectivity of the palladium catalyst. The steric bulk and electronic properties of the phosphine ligand can influence the coordination of the substrates to the metal center and facilitate key steps in the catalytic cycle. While specific ligand screening data for the synthesis of 6-Bromospiro[chroman-2,4'-piperidine] is not available, general principles suggest that bulky, electron-rich phosphine ligands would be beneficial in promoting efficient catalytic turnover and achieving high yields.

The selection of a suitable solvent in such catalyzed reactions is also critical. The solvent's polarity and ability to coordinate with the catalytic species can significantly impact the reaction's efficiency. Aprotic polar solvents such as DMF or dioxane are often employed in palladium-catalyzed cross-coupling reactions to ensure the solubility of the reactants and the catalyst, and to facilitate the desired chemical transformations.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 6 Bromospiro Chroman 2,4 Piperidine

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. For 6-Bromospiro[chroman-2,4'-piperidine], HRMS provides an exact measurement of the molecule's mass, which allows for the unambiguous determination of its elemental formula. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), serves as a clear diagnostic marker.

The technique is sensitive enough to distinguish between the mass of the target compound and potential impurities, even those with the same nominal mass. By comparing the experimentally measured mass to the theoretical mass calculated for the C₁₃H₁₆BrNO formula, the identity and elemental composition of the compound can be confirmed with high confidence.

Furthermore, HRMS is a powerful method for impurity profiling. It can detect and identify by-products from the synthesis, starting material residues, or degradation products. This is crucial for ensuring the purity of the compound for subsequent analytical studies and biological testing.

Table 1: Theoretical Isotopic Mass Data for [C₁₃H₁₆BrNO+H]⁺

Isotope Formula Mass (Da) Relative Abundance (%)
C₁₃H₁₇⁷⁹BrNO 282.0593 100.00
C₁₃H₁₇⁸¹BrNO 284.0573 97.28
¹³CC₁₂H₁₇⁷⁹BrNO 283.0627 14.22

Data is theoretical and calculated based on natural isotopic abundances.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Detailed Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net By irradiating a suitable single crystal with X-rays, a diffraction pattern is produced that can be mathematically deconvoluted to generate a precise 3D model of the molecule.

For 6-Bromospiro[chroman-2,4'-piperidine], which possesses a chiral spirocenter at the C-2 position, SC-XRD is the most definitive method for determining its absolute stereochemistry (R or S configuration), provided a suitable crystal is obtained. mdpi.com The analysis yields precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. This includes confirming the chair conformation of the piperidine (B6355638) ring and the half-chair or envelope conformation of the dihydropyran ring within the chroman moiety. The data also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing arrangement. researchgate.net

Table 3: Illustrative Crystallographic Data for a Spirocyclic Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.9308
b (Å) 10.9695
c (Å) 14.7966
α (°) 90
β (°) 98.618
γ (°) 90
Volume (ų) 900.07
Z (molecules/unit cell) 4

Note: This is example data for a related heterocyclic system to illustrate the type of information obtained from an SC-XRD experiment. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Stereochemical Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry of the molecule.

The spirocyclic nature of 6-Bromospiro[chroman-2,4'-piperidine] makes it a chiral molecule. ECD spectroscopy would be used to determine its enantiomeric purity and can also be used to assign the absolute configuration of the spirocenter. The ECD spectrum exhibits positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions within the chromophore. researchgate.net For the chroman moiety, the π-π* transitions of the aromatic ring are particularly informative. The sign of the Cotton effect associated with the ¹Lₐ and ¹Lₑ bands can often be correlated to the absolute configuration (R or S) at the spirocenter through established helicity rules or by comparison with quantum-chemical calculations. researchgate.net This provides a powerful, non-destructive method for stereochemical analysis in solution, complementing the solid-state information from X-ray crystallography.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is an indispensable analytical tool for the structural elucidation of molecules, providing detailed information about the functional groups present and offering a unique "molecular fingerprint." This technique measures the vibrations of chemical bonds within a molecule, which occur at specific, quantized energy levels. youtube.com The two primary methods, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are complementary, each providing unique insights into the molecular structure of 6-Bromospiro[chroman-2,4'-piperidine]. youtube.comsmu.edu

FT-IR spectroscopy operates on the principle of absorption of infrared radiation, which excites molecular vibrations (such as stretching and bending) only if the vibration produces a change in the molecule's dipole moment. mdpi.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). A small fraction of the scattered light is shifted in frequency, corresponding to the energy gained from or lost to molecular vibrations. A vibration is Raman-active if it causes a change in the polarizability of the molecule. youtube.com

The combined application of both techniques allows for a comprehensive characterization of the various structural components of 6-Bromospiro[chroman-2,4'-piperidine], from its aromatic and heterocyclic rings to its specific functional groups.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of 6-Bromospiro[chroman-2,4'-piperidine] is expected to display a series of characteristic absorption bands that confirm its key structural features. The presence of the secondary amine in the piperidine ring is typically identified by a single, weak to medium N-H stretching band. rockymountainlabs.comopenstax.orgorgchemboulder.com The aromatic portion of the chroman ring gives rise to distinct C-H and C=C stretching vibrations. orgchemboulder.compressbooks.pub Furthermore, the ether linkage within the chroman structure and the carbon-bromine bond have characteristic absorptions in the fingerprint region.

The table below summarizes the predicted principal infrared absorption bands and their assignments based on the known frequencies for its constituent functional groups.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
3350 - 3310Weak - MediumN-H StretchSecondary Amine (Piperidine)
3100 - 3010Weak - Medium=C-H StretchAromatic Ring (Chroman)
2950 - 2850Medium - StrongC-H StretchAliphatic (Piperidine & Chroman)
1600 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
1500 - 1400Medium - StrongC=C Stretch (in-ring)Aromatic Ring
1275 - 1200StrongC-O-C Asymmetric StretchAryl-Alkyl Ether (Chroman)
1250 - 1020MediumC-N StretchAliphatic Amine (Piperidine)
1075 - 1020MediumC-O-C Symmetric StretchAryl-Alkyl Ether (Chroman)
910 - 665Broad, StrongN-H WagSecondary Amine (Piperidine)
900 - 675StrongC-H Out-of-Plane BendAromatic Ring
690 - 515Medium - StrongC-Br StretchBromo-Aromatic

This table is generated based on characteristic absorption frequencies for the specified functional groups.

Predicted Raman Spectral Analysis

Raman spectroscopy provides complementary data to FT-IR. Vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum, are often strong in the Raman spectrum. For 6-Bromospiro[chroman-2,4'-piperidine], this is particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone of the piperidine and chroman structures. Aromatic ring breathing modes are typically prominent in Raman spectra.

The table below outlines the predicted key Raman shifts for the molecule.

Predicted Raman Shift (cm⁻¹)IntensityVibrational ModeAssigned Functional Group
3100 - 3010Medium=C-H StretchAromatic Ring
2950 - 2850StrongC-H StretchAliphatic (Piperidine & Chroman)
1610 - 1580StrongAromatic Ring BreathingAromatic Ring
1350 - 1250MediumC-C StretchPiperidine/Chroman Skeleton
1010 - 990StrongSymmetric Ring BreathingAromatic Ring
690 - 515StrongC-Br StretchBromo-Aromatic

This table is generated based on characteristic Raman shifts for the specified functional groups.

Molecular Fingerprinting

The combination of FT-IR and Raman spectra provides a unique "molecular fingerprint" for 6-Bromospiro[chroman-2,4'-piperidine]. mdpi.com The fingerprint region of the IR spectrum (typically below 1500 cm⁻¹) contains a complex pattern of bands resulting from the bending and skeletal vibrations of the entire molecule. These patterns are highly specific to the compound's exact structure, including the spirocyclic junction. Any slight variation in the chemical structure would lead to noticeable changes in this region. The complementary nature of the two spectroscopic techniques ensures that a comprehensive vibrational profile is captured, allowing for unambiguous identification and quality control of the compound.

Theoretical and Computational Chemistry Studies on 6 Bromospiro Chroman 2,4 Piperidine

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic wavefunction and associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. uzh.chnih.gov For 6-Bromospiro[chroman-2,4'-piperidine], DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, can be employed to optimize the molecular geometry and compute key electronic descriptors. researchgate.net

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For 6-Bromospiro[chroman-2,4'-piperidine], the HOMO is expected to be localized on the electron-rich chroman ring system, particularly the benzene (B151609) moiety, while the LUMO may be distributed across the molecule.

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. nih.gov These charges reveal the distribution of electrons within the molecule, highlighting electronegative atoms like oxygen, nitrogen, and bromine, which are expected to carry partial negative charges. The nitrogen atom in the piperidine (B6355638) ring, for instance, is typically a site of negative charge. nih.gov

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the electrostatic potential on the electron density surface. It maps regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen, nitrogen, and bromine atoms, while the hydrogen atoms attached to the piperidine nitrogen would show positive potential.

Illustrative DFT-Calculated Electronic Properties for a Spirocyclic Compound
ParameterCalculated Value (Illustrative)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

The electronic properties derived from DFT calculations allow for the prediction of chemical reactivity.

Nucleophilic Sites: Regions with high negative charge and electron density, often corresponding to the location of the HOMO, are predicted to be nucleophilic. In 6-Bromospiro[chroman-2,4'-piperidine], the nitrogen atom of the piperidine ring and the oxygen atom of the chroman ring are primary nucleophilic centers. The bromine-substituted benzene ring is also electron-rich and can participate in nucleophilic reactions.

Electrophilic Sites: Areas with positive charge or where the LUMO is localized are potential electrophilic sites. The hydrogen atom on the piperidine nitrogen and the carbon atoms adjacent to the electronegative oxygen and nitrogen atoms are likely electrophilic centers. The spiro carbon atom (C2 of the chroman ring) is also a potential site for electrophilic interaction.

Conformational Analysis and Potential Energy Hypersurfaces

The three-dimensional structure of 6-Bromospiro[chroman-2,4'-piperidine] is not rigid. The molecule can adopt various conformations due to the flexibility of the piperidine and chroman rings. Conformational analysis aims to identify the most stable arrangements and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing insights into their dynamic behavior and conformational stability. mdpi.comscienceopen.com By simulating the molecule in a solvent (like water or DMSO) at a given temperature, MD can explore the potential energy surface and identify low-energy conformations.

While MD can sample conformations, methods like Free Energy Perturbation (FEP) and Umbrella Sampling are required to quantitatively determine the free energy differences between them. nih.gov These techniques are particularly useful for calculating the relative energies of different conformers, such as the equilibrium between axial and equatorial orientations of substituents on the piperidine ring.

Umbrella sampling enhances the sampling of high-energy states by adding a biasing potential, allowing for the calculation of the potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle rotation. nih.govarxiv.org This would allow for the precise calculation of the energy barriers separating different conformations of the chroman and piperidine rings.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The process typically involves:

Generating a set of low-energy conformers using methods like MD. nih.gov

Optimizing the geometry of each conformer using DFT.

Calculating the magnetic shielding tensors for each atom using a method like Gauge-Independent Atomic Orbital (GIAO).

Averaging the calculated shifts based on the Boltzmann population of each conformer. These calculated shifts can then be compared to experimental data to confirm the structure. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule. researchgate.net After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. nih.gov The resulting frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups, such as C-H, C-O, C-N, and C-Br stretching and bending modes.

Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
Carbon AtomPredicted Shift (ppm) - IllustrativeAssignment
C-Spiro78.5Spirocyclic carbon C2
C-Br115.2Aromatic carbon C6 bonded to Bromine
Piperidine Cα45.8Carbons adjacent to Nitrogen
Piperidine Cβ30.1Carbons beta to Nitrogen

Investigation of Molecular Interactions and Mechanisms of Action for 6 Bromospiro Chroman 2,4 Piperidine in Chemical Biology Contexts Strictly Excluding Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

Target Identification and Engagement Studies (in vitro and cell-based models)

Target identification for the spiro[chroman-2,4'-piperidine] (B174295) scaffold has revealed interactions with several key biological molecules, including G-protein coupled receptors and enzymes.

Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have been identified as potent agonists for the G-protein-coupled receptor 119 (GPR119). clockss.orgnih.gov GPR119 is primarily expressed in pancreatic β-cells and gastrointestinal cells, where it plays a role in glucose homeostasis. clockss.org An extensive structure-activity relationship (SAR) study led to the development of optimized agonists, demonstrating the scaffold's potential for receptor engagement. nih.gov For instance, compound (R)-29, a derivative, was identified as a highly potent GPR119 agonist with an EC50 of 54 nM. clockss.orgnih.gov

In a separate line of research, the related spiro[chromene-2,4′-piperidine] scaffold was investigated for its interaction with serotonin (B10506) receptors. These studies identified the scaffold as a novel chemotype for potent and selective 5-HT2C receptor partial agonists. nih.gov The 5-HT2C receptor is a G-protein coupled receptor (GPCR) implicated in various central nervous system functions. nih.gov The 7-chloro analogue, compound 8, emerged as the most potent and selective partial agonist for the 5-HT2C receptor, with an EC50 value of 121.5 nM and no significant activity at the related 5-HT2A or 5-HT2B receptors. nih.gov

Another class of derivatives, 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine]s, showed low nanomolar affinity for human and rat histamine-3 receptors (H3Rs), demonstrating excellent selectivity against other histamine (B1213489) receptor subtypes (H1R, H2R, and H4R). nih.gov

Table 1: GPR119 Agonist Activity of Spiro[chromane-2,4'-piperidine] Derivatives This table is interactive. You can sort and filter the data.

Compound Target Activity (EC50) Emax (%) Reference
Lead Compound 11 GPR119 369 nM 82% nih.gov
(R)-29 GPR119 54 nM 181% nih.gov
Related Scaffold Activity
7-chloro analogue 8 5-HT2C 121.5 nM 71.09% nih.gov

The spiro[chroman-2,4'-piperidine] scaffold has been successfully utilized to develop potent enzyme inhibitors. Specifically, various derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC). nih.gov Several of these compounds demonstrated inhibitory activity in the low nanomolar range in in vitro assays. nih.gov

Further research into the antibacterial properties of this scaffold revealed that spiro[chromanone-2,4'-piperidine]-4-one derivatives can act as inhibitors of the fatty acid synthesis process in pathogens. nih.gov The mechanism involves interference with the mRNA expression of genes related to fatty acid synthesis, including ACC, acyl carrier protein (ACP), and the Fab family of genes. nih.gov This highlights the potential of this chemical skeleton to disrupt essential metabolic pathways in bacteria. nih.gov

Biophysical methods like Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) are powerful techniques for quantitatively characterizing the interactions between small molecules and their protein targets. nih.govnih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. nih.govspringernature.com MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine the dissociation constant (Kd). nih.gov

These methods are highly suitable for elucidating the thermodynamic driving forces behind the engagement of 6-Bromospiro[chroman-2,4'-piperidine] and its derivatives with their identified targets, such as GPR119 or ACC. nih.govtainstruments.com However, a review of the current literature did not yield specific studies that have applied ITC or MST to characterize the binding of 6-Bromospiro[chroman-2,4'-piperidine] to its biological targets.

Elucidation of Cellular Signaling Pathway Modulation (in vitro cell culture models)

The engagement of 6-Bromospiro[chroman-2,4'-piperidine] derivatives with their molecular targets initiates downstream cellular signaling cascades, leading to observable cellular phenotypes.

Detailed studies on the specific intracellular localization or binding-induced translocation of 6-Bromospiro[chroman-2,4'-piperidine] were not found in the reviewed scientific literature. Further research using techniques such as fluorescence microscopy with tagged ligands would be required to investigate these cellular processes.

The interaction of spiro[chromene-2,4'-piperidine] (B8724282) derivatives with the 5-HT2C receptor triggers a well-defined signaling cascade. nih.gov As the 5-HT2C receptor is coupled to Gq/11 proteins, its activation by an agonist leads to the hydrolysis of membrane phosphoinositols. This action generates secondary messengers like diacylglycerol and inositol (B14025) phosphates, which in turn mobilize intracellular calcium stores, modulating a variety of physiological activities within the cell. nih.gov

In the context of oncology research, derivatives of spiro[chroman-2,4'-piperidin]-4-one have been shown to induce significant cellular phenotypes in human cancer cell lines. researchgate.net One study demonstrated that a lead compound from this series induced early apoptosis in MCF-7 breast cancer cells. researchgate.net Further analysis of the cell cycle revealed that treatment with this compound led to an accumulation of cells in the sub-G1 and G2-M phases, indicating disruption of cell cycle progression and commitment to apoptotic cell death. researchgate.net

Table 2: Cytotoxic and Cell Cycle Effects of a Spiro[chroman-2,4'-piperidin]-4-one Derivative (Compound 16) This table is interactive. You can sort and filter the data.

Cell Line Cell Type Cytotoxicity (IC50) Cellular Phenotype Reference
MCF-7 Human Breast Carcinoma 0.31 - 5.62 µM Induces early apoptosis; increases cells in sub-G1 and G2-M phases researchgate.net
A2780 Human Ovarian Cancer 0.31 - 5.62 µM Cytotoxic researchgate.net
HT-29 Human Colorectal Adenocarcinoma 0.31 - 5.62 µM Cytotoxic researchgate.net

Additionally, in bacterial cells, certain spiro[chromanone-2,4'-piperidine]-4-one derivatives exhibit a distinct phenotype. One potent compound, B14, was found to decrease the lipid content of the bacterial cell membrane. nih.gov This action increases membrane permeability, ultimately destroying the integrity of the cell membrane and leading to bacterial cell death. nih.gov

Structure-Activity Relationship (SAR) Studies of 6-Bromospiro[chroman-2,4'-piperidine] Analogs at the Molecular Level

The spiro[chromane-2,4'-piperidine] scaffold is a significant pharmacophore, serving as a structural component in numerous biochemical reagents and drug lead compounds. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of its derivatives influences their biological activity. nih.govresearchgate.net These studies explore how modifications to different parts of the molecule—the aromatic chroman ring, the spirocyclic center, and the piperidine (B6355638) moiety—affect interactions with biological targets at the molecular level.

Impact of Bromine Substitution and Aromatic Modifications on Molecular Recognition

Modifications to the aromatic chroman ring of the spiro[chroman-2,4'-piperidine] scaffold, particularly through halogen substitution, play a critical role in modulating biological potency and selectivity. In analogous spiro[chromene-2,4'-piperidine] systems, which feature an unsaturated chromene ring, the introduction of a small halogen atom such as chlorine or fluorine at the 7-position was found to improve both the potency and selectivity for the 5-HT₂C receptor. nih.gov For instance, the 7-chloro analog in one study was identified as the most potent and selective 5-HT₂C partial agonist. nih.gov

While direct studies on 6-bromo substitution are specific to the compound , research on other brominated chromane (B1220400) structures provides insights. Computational studies on (E)-3-(2-phenylhydrazineylidene)chromane-2,4-dione indicated that bromine substitution can enhance molecular stability and reactivity compared to its non-brominated counterpart. researchgate.net This suggests that the electron-withdrawing nature and the size of the bromine atom at the 6-position of the spiro[chroman-2,4'-piperidine] core likely influence the electronic distribution of the aromatic ring, thereby affecting how the molecule recognizes and binds to its protein targets. The ketone group and the oxygen atom within the chroman ring are known to facilitate hydrogen bonding interactions with amino acid residues in target enzymes or proteins, an interaction that would be modulated by substituents on the aromatic ring. researchgate.net

The following table summarizes the effects of aromatic ring substitutions on the activity of related spiro[chromene-2,4'-piperidine] analogs at the 5-HT₂C receptor.

Compound/Analog Substitution on Chromene Ring Observed Effect on 5-HT₂C Receptor Activity Reference
2H-chromene analogUnsubstitutedBaseline high potency (EC₅₀ = 147.1 nM) nih.gov
7-Chloro analogChlorine at C7Increased potency and selectivity nih.gov
7-Fluoro analogFluorine at C7Improved potency and selectivity nih.gov

Stereochemical Influence of the Spiro Center on Target Interaction

Spiro compounds are characterized by a unique three-dimensional structure where two rings share a single atom, known as the spiro atom. numberanalytics.com This structural arrangement introduces chirality if the rings are appropriately substituted, making the stereochemistry of the spiro center a critical determinant of biological activity. numberanalytics.com The specific spatial orientation of the fused rings dictates how the molecule fits into the binding pocket of a biological target. numberanalytics.com

The importance of stereochemistry is highlighted in studies of spiro[chromane-2,4'-piperidine] derivatives developed as G-protein-coupled receptor 119 (GPR119) agonists. nih.govbohrium.com An extensive SAR study led to the identification of (R)-29, a specific stereoisomer, as the optimized drug candidate with significantly higher potency (EC₅₀ = 54 nM) and maximal efficacy (Eₘₐₓ = 181%) compared to the initial lead compound. nih.govbohrium.com This demonstrates that one enantiomer can have a much more favorable interaction with the target receptor than the other, underscoring the necessity of controlling the stereochemistry during synthesis for optimal biological effect. rsc.org The development of asymmetric synthesis methods is therefore crucial for producing enantiomerically pure spiro compounds to maximize their therapeutic potential and understand their precise molecular interactions. rsc.org

Exploration of Piperidine N-Substitutions on Binding Profiles

The piperidine moiety of the 6-bromospiro[chroman-2,4'-piperidine] scaffold offers a versatile point for chemical modification, primarily at the nitrogen atom. The nature of the substituent on the piperidine nitrogen significantly impacts the binding affinity and selectivity of the compound for various receptors and enzymes. nih.gov SAR studies on related spiro[chroman-2,4'-piperidin]-4-one derivatives have shown that attaching different acyl, aroyl, or sulfonyl groups to the piperidine nitrogen can produce compounds with a wide range of biological activities, including acetyl-CoA carboxylase (ACC) inhibition. researchgate.net

In the development of GPR119 agonists, a key feature of the most potent compounds was a terminal benzyl-type bulky substituent connected to the piperidine nitrogen via a linker. nih.govbohrium.com Similarly, in a series of naphthamide derivatives, a benzyl (B1604629) moiety on the piperidine nitrogen was found to be optimal for interaction with D₄.₂ and 5-HT₂A receptors. nih.gov The length and nature of the linker between the piperidine nitrogen and a terminal phenyl ring can also dramatically alter receptor affinity. nih.gov For example, increasing the linker length in one series of compounds led to decreased binding affinity. nih.gov These findings illustrate that the N-substituent on the piperidine ring plays a crucial role in orienting the molecule within the target's binding site and establishing key interactions.

The table below presents SAR findings for N-substituted spiro[chroman-2,4'-piperidin]-4-one derivatives targeting acetyl-CoA carboxylase (ACC).

Piperidine N-Substituent Type General Effect on ACC Inhibitory Activity Reference
Various acyl/aroyl groupsResulted in several compounds with low nanomolar inhibitory activity researchgate.net
Sulfonyl-containing groupsCompound 16 with a sulfonyl spacer showed the most potent cytotoxic activity in a separate study, implying strong biological interaction researchgate.net
Phenylpropyl moietyIn a related naphthamide series, this substituent produced a potent D₄.₂ ligand nih.gov
Benzyl moietyOptimal for D₄.₂ and 5-HT₂A receptor affinity in a naphthamide series nih.gov

Development of Chemical Probes and Optogenetic Tools based on the 6-Bromospiro[chroman-2,4'-piperidine] Scaffold

Derivatives of this scaffold have been shown to act as inhibitors of enzymes like acetyl-CoA carboxylase and histone deacetylase (HDAC), and as agonists for receptors like GPR119. nih.govresearchgate.net A chemical probe based on the 6-bromospiro[chroman-2,4'-piperidine] core could be designed to investigate the biological roles of these targets. To achieve this, the scaffold could be modified by introducing a "clickable" handle, such as an alkyne or azide (B81097) group, to a non-critical position on the molecule. mdpi.com This would allow for activity-based protein profiling (ABPP) experiments to identify the specific cellular targets of the compound and confirm its selectivity. rsc.org Furthermore, a fluorescent dye could be conjugated to the scaffold to create imaging probes for visualizing the subcellular localization of its target protein.

While the development of chemical probes from this specific scaffold is a promising area for future research, there is currently no published information on the creation of optogenetic tools based on 6-bromospiro[chroman-2,4'-piperidine]. Optogenetic tools typically involve genetically encoded proteins that can be controlled by light. The development of small-molecule "photopharmacology" based on this scaffold would require significant synthetic modification to incorporate a photoswitchable moiety, which remains a future research direction.

Analytical Methodologies for Process Control and Chemical Stability Assessment of 6 Bromospiro Chroman 2,4 Piperidine Excluding Basic Compound Identification Data and Product Quality Control for Commercial Purposes

Chromatographic Method Development for High Purity Isolation and Quantitative Analysis

Chromatographic techniques are central to the purification and analysis of spiro[chroman-2,4'-piperidine] (B174295) derivatives. The development of robust methods is essential for isolating the compound at high purity and for quantifying it in the presence of potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of 6-Bromospiro[chroman-2,4'-piperidine]. The development of a stability-indicating HPLC method is a critical step, designed to separate the active compound from its degradation products and any process impurities. nih.govhumanjournals.com

For analytical purposes , reversed-phase HPLC (RP-HPLC) is commonly employed. A typical method would utilize a C18 column, which is effective for separating a wide range of compounds. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or a dilute acid like formic or trifluoroacetic acid, run in either isocratic or gradient mode to achieve optimal separation. nih.govnih.gov Detection is most commonly performed using a photodiode array (PDA) or UV detector, which allows for the monitoring of the elution profile at specific wavelengths (e.g., 254 nm) and can also provide information about the purity of the chromatographic peaks. nih.govnih.gov

For preparative HPLC , the goal is the isolation of the compound in larger quantities with high purity. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates. The developed analytical method is often scaled up for preparative purposes. After separation, the collected fractions containing the purified compound are typically subjected to a solvent removal process, such as lyophilization or rotary evaporation, to yield the solid material.

Table 1: Example HPLC Parameters for Analysis of 6-Bromospiro[chroman-2,4'-piperidine]

Parameter Analytical HPLC Preparative HPLC
Column C18, 250 mm x 4.6 mm, 5 µm C18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20-80% B over 20 min 30-70% B over 30 min
Flow Rate 1.0 mL/min 20.0 mL/min
Detection UV at 254 nm UV at 254 nm
Column Temp. 30 °C Ambient

| Injection Vol. | 10 µL | 500 µL |

This table presents hypothetical yet representative parameters for HPLC method development.

Since the spiro carbon atom in 6-Bromospiro[chroman-2,4'-piperidine] is a chiral center, the compound can exist as a pair of enantiomers. Enantiomers can exhibit different pharmacological activities, making their separation and quantification essential. heraldopenaccess.usheraldopenaccess.us Chiral HPLC is the most prevalent technique for this purpose, allowing for both the determination of enantiomeric excess (ee) in a sample and the preparative isolation of individual enantiomers. uma.escsfarmacie.czresearchgate.net

The development of a chiral separation method involves screening various chiral stationary phases (CSPs). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralpak® and Chiralcel® series), are widely successful for separating a broad range of chiral compounds, including those with spirocyclic structures. rsc.orgnih.gov The separation is often achieved using normal-phase chromatography with mobile phases consisting of mixtures of alkanes (like n-hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). csfarmacie.czrsc.org The addition of a small amount of an amine, such as diethylamine, can sometimes improve peak shape and resolution for basic compounds like piperidines. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For preparative chiral separations, the analytical method is scaled up to isolate multi-milligram or gram quantities of the desired enantiomer. rsc.org

Table 2: Example Chiral HPLC Conditions for 6-Bromospiro[chroman-2,4'-piperidine]

Parameter Condition
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temp. | 25 °C |

This table presents hypothetical yet representative parameters for a chiral HPLC method based on common practices for similar compounds. rsc.orgrsc.org

During the synthesis of 6-Bromospiro[chroman-2,4'-piperidine], volatile or semi-volatile impurities may be introduced from starting materials, reagents, or solvents, or formed as byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of such impurities. mdpi.com Due to the high boiling point of the target compound, GC-MS is not suitable for its direct analysis but is ideal for detecting lower molecular weight, volatile contaminants.

A common approach is headspace GC-MS, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC system. morressier.com This prevents non-volatile matrix components from contaminating the instrument. The components are separated on a capillary column (e.g., a 5% phenyl polymethylsiloxane phase) and subsequently detected by a mass spectrometer. nih.gov

The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum serves as a "fingerprint" that can be compared against spectral libraries (like NIST) for putative identification of the impurities. thermofisher.com This method is crucial for detecting potentially genotoxic impurities, such as residual alkylating agents, that may be present at trace levels.

Table 3: Example GC-MS Parameters for Volatile Impurity Analysis

Parameter Condition
Technique Headspace-GC-MS
GC Column 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Oven Program 40 °C (5 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
MS Ionization Electron Ionization (EI), 70 eV

| Mass Range | 35-450 amu |

This table presents hypothetical yet representative parameters for a GC-MS method for impurity profiling.

Degradation Pathway Elucidation and Chemical Stability Profiling

Understanding the chemical stability of 6-Bromospiro[chroman-2,4'-piperidine] is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life. This is achieved through forced degradation studies and the characterization of the resulting degradation products. humanjournals.commdpi.com

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing. The goal is to generate potential degradation products and demonstrate the specificity of the stability-indicating analytical method. mdpi.comresearchgate.net The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal degradation. nih.govrsc.org

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures. The spiro-ether linkage and the bromo-aromatic ring are potential sites for hydrolysis.

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), to assess its susceptibility to oxidation. nih.gov The piperidine (B6355638) nitrogen and the chroman ring could be susceptible to oxidation.

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80-100 °C) to evaluate its solid-state thermal stability.

Photolytic Degradation: The compound (in solid state and in solution) is exposed to controlled light energy, typically in a photostability chamber, according to ICH Q1B guidelines. The presence of the chromophore suggests a potential for photosensitivity.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the loss of the parent compound and the formation of degradation products. researchgate.net

Table 4: Typical Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Duration/Temperature
Acid Hydrolysis 0.1 N HCl 80 °C for 24-72 h
Base Hydrolysis 0.1 N NaOH 60 °C for 8-24 h
Oxidation 3-30% H₂O₂ Room Temperature for 24 h
Thermal Dry Heat 105 °C for 48 h

This table outlines representative conditions for a forced degradation study. nih.govrsc.orgnih.gov

Once degradation is observed, the next step is to identify the structures of the degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. rsc.orgresearchgate.net

The HPLC method is transferred to an LC-MS system. As the degradation products elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and their accurate mass is measured, allowing for the determination of their elemental composition. rsc.org In MS/MS mode, a specific degradation product ion is selected and fragmented. The resulting fragmentation pattern provides rich structural information that helps in elucidating the structure of the unknown degradant, often by comparing it to the fragmentation pattern of the parent drug. nih.gov

For unambiguous structure confirmation, major degradation products may be isolated using preparative HPLC. The pure, isolated degradants are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR techniques), which provides definitive structural information. nih.gov

Table 5: Hypothetical Degradation Products of 6-Bromospiro[chroman-2,4'-piperidine]

Degradation Product (DP) Potential Origin Proposed Structure
DP-1 (Hydrolysis Product) Acid/Base Hydrolysis Cleavage of the spiro-ether linkage
DP-2 (Oxidation Product) Oxidation N-Oxide on the piperidine ring

This table presents plausible, hypothetical degradation products for illustrative purposes.


Kinetic Studies of Degradation Pathways and Reaction Mechanisms

While specific degradation kinetic studies on 6-Bromospiro[chroman-2,4'-piperidine] are not extensively documented in publicly available literature, its structural features—a brominated aromatic ring, a chroman system, and a piperidine moiety—suggest potential degradation pathways under various stress conditions such as hydrolysis, oxidation, and photolysis. The presence of the bromine atom on the chroman ring makes it susceptible to dehalogenation, a common degradation route for brominated organic compounds. mdpi.comnih.gov

Potential Degradation Pathways:

Hydrolytic Degradation: Under acidic or basic conditions, the ether linkage in the chroman ring could be susceptible to hydrolysis, leading to ring-opening.

Oxidative Degradation: The piperidine and chroman rings can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. The presence of a tertiary amine in the piperidine ring is a likely site for oxidation.

Photolytic Degradation: Exposure to UV radiation could induce the cleavage of the carbon-bromine bond, a known degradation pathway for brominated aromatic compounds, potentially initiating a radical chain reaction. nih.gov This can lead to the formation of debrominated species and other photoproducts. nih.govresearchgate.net

Thermal Degradation: High temperatures can lead to the decomposition of the molecule. For many brominated compounds, thermal stress can initiate dehydrobromination or cleavage of the C-Br bond. researchgate.net

Hypothetical Kinetic Study Design:

A kinetic study to investigate the photolytic degradation of 6-Bromospiro[chroman-2,4'-piperidine] would be crucial for determining its stability. Such a study would involve exposing a solution of the compound to a controlled UV light source and monitoring the concentration of the parent compound and the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and a mass spectrometer (MS) would be the analytical method of choice. uva.es

The rate of degradation could be determined by plotting the natural logarithm of the concentration of 6-Bromospiro[chroman-2,4'-piperidine] against time. The slope of this line would provide the first-order rate constant (k).

Table 1: Hypothetical Data for Photolytic Degradation of 6-Bromospiro[chroman-2,4'-piperidine] Monitored by HPLC

Time (hours)Concentration of 6-Bromospiro[chroman-2,4'-piperidine] (µg/mL)ln(Concentration)Peak Area of Degradation Product A (mAUs)Peak Area of Degradation Product B (mAUs)
0100.04.60500
290.54.505150.345.2
481.94.405290.192.7
867.04.205550.8180.5
1254.94.005780.4265.1
2430.13.4051250.6450.9

This table is interactive. Users can sort columns to analyze trends in degradation and product formation.

The identification of degradation products would be achieved using HPLC-MS, comparing the mass spectra of the new peaks with the parent compound to hypothesize structures, such as the debrominated analog of the parent compound.

Development of Robust Analytical Methods for Reaction Monitoring and In-Process Control in Research Synthesis

The synthesis of 6-Bromospiro[chroman-2,4'-piperidine] involves multi-step reactions where robust in-process control (IPC) is essential to ensure high yield and purity of the final product. pharmtech.com The development of reliable analytical methods allows for real-time or near-real-time monitoring of reaction progress, helping to identify the optimal reaction endpoint and minimize impurity formation. spirochem.com

Analytical Techniques for Reaction Monitoring:

For a typical synthesis of a spiro-heterocyclic compound like 6-Bromospiro[chroman-2,4'-piperidine], a combination of chromatographic and spectroscopic techniques would be employed. numberanalytics.comnumberanalytics.com

Thin-Layer Chromatography (TLC): Often used for a quick qualitative assessment of the reaction progress, allowing for the visualization of the consumption of starting materials and the formation of the product. Combining TLC with mass spectrometry (TLC-CMS) can provide rapid structural information about the spots on the TLC plate. shoko-sc.co.jp

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative analysis in reaction monitoring. numberanalytics.com A reversed-phase HPLC method with UV detection is typically developed to separate the starting materials, intermediates, product, and any by-products. This allows for the accurate determination of the percentage conversion and the purity profile of the reaction mixture at any given time. For complex reaction mixtures, such as those in Suzuki-Miyaura couplings which may be used to synthesize precursors, online HPLC can provide detailed kinetic and mechanistic insights. vapourtec.com

Gas Chromatography (GC): For volatile starting materials or intermediates, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be an effective monitoring tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for the product, providing a clear picture of the reaction's progress.

Developing a Robust HPLC Method for In-Process Control:

The development of a robust HPLC method for monitoring the synthesis of 6-Bromospiro[chroman-2,4'-piperidine] would involve a systematic approach to optimize separation and detection.

Table 2: Illustrative Parameters for a Robust HPLC Method for Reaction Monitoring

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Allows for the separation of compounds with a range of polarities. Formic acid improves peak shape for basic compounds like piperidines.
Flow Rate 1.0 mL/minStandard flow rate providing a balance between analysis time and resolution.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and analyte solubility.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, likely providing good sensitivity for the chroman moiety.
Injection Volume 10 µLA standard volume for analytical HPLC.

This table is interactive. Users can explore the rationale behind each parameter selection.

This method would be validated for specificity, linearity, accuracy, and precision to ensure that it is suitable for its intended purpose of monitoring the reaction. researchgate.net By implementing such a robust analytical method, chemists can gain a deeper understanding of the reaction, leading to optimized reaction conditions and a more efficient and reproducible synthesis of 6-Bromospiro[chroman-2,4'-piperidine] in a research setting.

Future Research Directions and Applications of 6 Bromospiro Chroman 2,4 Piperidine in Advanced Chemical Research

Expansion of Synthetic Methodologies for Related Spirocyclic Architectures with Varied Heteroatoms

The synthesis of spirocyclic compounds, particularly those containing heterocyclic systems, is a topic of significant interest to synthetic chemists due to their prevalence in natural products and pharmaceuticals. nih.govnih.gov While methods for creating the spiro[chroman-2,4'-piperidine] (B174295) core are established, future research should focus on expanding these methodologies to generate a wider array of structurally diverse spirocyclic architectures. A primary direction is the substitution of the existing heteroatoms (the chroman oxygen and the piperidine (B6355638) nitrogen) with other elements to modulate the scaffold's physicochemical and biological properties.

Key research objectives include:

Thio-analogs: Replacing the oxygen atom in the chroman ring with sulfur to create a thiospirochroman. This modification would alter the ring's geometry and hydrogen bonding capacity.

Aza-analogs: Introducing additional nitrogen atoms, for instance, by creating spiro[chromane-2,4'-pyrazines] or other diazine derivatives, building upon known syntheses of related pyrimidine (B1678525) systems. mdpi.com

Phosphorus and Silicon Scaffolds: Exploring the incorporation of less common heteroatoms like phosphorus or silicon at the spiro-center or within the rings to create novel chemical entities with unique electronic and steric properties.

Azonia-spiro Compounds: Developing syntheses for quaternary ammonium (B1175870) derivatives where the nitrogen atom is the spiro-center, creating rigid, positively charged structures with potential applications in materials science and as selective biological binders. researchgate.net

These expanded synthetic strategies will provide access to a new chemical space, offering a rich library of compounds for screening and development.

Table 1: Potential Diversification of the Spiro[chroman-2,4'-piperidine] Scaffold

Original Heteroatom Position Potential Replacement Heteroatom(s) Resulting Scaffold Class
Oxygen Chroman Ring (Position 1) Sulfur (S) Spiro[thiochroman-2,4'-piperidine]
Nitrogen Piperidine Ring (Position 1') Oxygen (O), Sulfur (S) Spiro[chroman-2,4'-tetrahydropyran], Spiro[chroman-2,4'-thiane]

Design and Synthesis of Photoaffinity Probes and Bioconjugation Tools for Biological Target Validation

To fully understand the therapeutic potential of 6-Bromospiro[chroman-2,4'-piperidine], it is crucial to identify and validate its molecular targets within biological systems. Photoaffinity labeling (PAL) is a powerful technique for this purpose. nih.gov A typical photoaffinity probe consists of the pharmacophore (the spirocycle), a photoreactive group, and a reporter tag for detection. nih.gov

Future work should involve the rational design and synthesis of probes based on the 6-Bromospiro[chroman-2,4'-piperidine] structure. The bromo-substituent serves as a convenient chemical handle to attach the necessary components.

Design of Photoaffinity Probes: Spirocyclic diazirines have recently been investigated as effective photoaffinity probes. rsc.orgrsc.org A promising research direction would be to synthesize a derivative of 6-Bromospiro[chroman-2,4'-piperidine] that incorporates a diazirine or benzophenone (B1666685) group. The probe would also include a reporter tag, such as an alkyne or azide (B81097) for click chemistry-based ligation to a fluorescent dye or biotin. rsc.orgnih.gov

Bioconjugation Tools: Bioconjugation links a molecule to a biomolecule, such as a protein or antibody, for therapeutic or diagnostic applications. rootsanalysis.comsekisuidiagnostics.com The 6-Bromospiro[chroman-2,4'-piperidine] scaffold can be functionalized via the bromine atom to create bioconjugates. This could involve linking it to carrier proteins to enhance solubility or to antibodies for targeted delivery, creating novel antibody-drug conjugates (ADCs). adcreview.com

These chemical biology tools will be instrumental in elucidating the mechanism of action of this class of compounds and validating their targets in living cells. rsc.org

Table 2: Components for a Hypothetical Photoaffinity Probe

Component Function Example Moiety Attachment Point on Spirocycle
Pharmacophore Binds to the biological target 6-Spiro[chroman-2,4'-piperidine] Core structure
Photoreactive Group Forms a covalent bond with the target upon UV irradiation Trifluoromethyldiazirine, Benzophenone Attached via the 6-bromo position

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For extensive biological evaluation and further derivatization, a reliable and scalable supply of 6-Bromospiro[chroman-2,4'-piperidine] is necessary. Traditional batch synthesis methods can be time-consuming and difficult to scale. Flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages in terms of safety, efficiency, and scalability. spirochem.com

The synthesis of complex spirocyclic natural products has been successfully accelerated using flow chemistry, demonstrating higher yields and faster processing times. nih.govsyrris.com Future research should focus on adapting the synthesis of 6-Bromospiro[chroman-2,4'-piperidine] and its analogs to continuous flow platforms.

Key benefits of this approach would include:

Enhanced Control: Precise control over reaction parameters like temperature, pressure, and residence time. spirochem.com

Improved Safety: Miniaturization of the reaction volume enhances safety, especially when handling reactive intermediates. syrris.com

Scalability: Production can be scaled up by running the system for longer periods, providing a linear scale-up that is often not possible in batch processing. spirochem.com

Automation: Flow systems can be integrated with automated purification and analysis modules, enabling high-throughput synthesis and optimization of a library of derivatives. researchgate.net

Implementing these modern manufacturing technologies will be crucial for translating this promising scaffold from a laboratory curiosity to a readily available tool for widespread research.

Exploration of Novel Catalytic Transformations Involving Brominated Spirochromans (e.g., C-H activation, radical reactions)

The 6-Bromospiro[chroman-2,4'-piperidine] molecule is rich in C-H and C-Br bonds, making it an excellent substrate for exploring modern catalytic transformations. These reactions can create complex derivatives that would be difficult to access through traditional methods.

C-H Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for forming C-C and C-heteroatom bonds with high efficiency and selectivity. rsc.orgmt.com Research should be directed towards the selective functionalization of the various C-H bonds on the aromatic and aliphatic portions of the spirochroman scaffold. nih.gov This could enable late-stage diversification, allowing for the rapid synthesis of analogs with modified properties. For example, palladium-catalyzed C-H arylation or alkylation could be explored at positions ortho to the chroman oxygen or on the piperidine ring. nih.gov

Radical Reactions: The bromine atom on the aromatic ring is a versatile functional group for initiating radical reactions. byjus.com It can be converted into a bromine radical, which can participate in a variety of transformations. nih.govyoutube.com This could include radical-mediated cyclizations or coupling reactions. Furthermore, the C-Br bond itself can be the target of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functionalities, a well-established but still valuable approach for derivatization.

These advanced catalytic methods will unlock new pathways for derivatizing the core scaffold, providing access to novel compounds for biological screening.

Table 3: Potential Catalytic Transformations for 6-Bromospiro[chroman-2,4'-piperidine]

Reaction Type Reagent/Catalyst System Target Bond Potential Outcome
C-H Arylation Pd(OAc)₂, PPh₃, Aryl Halide Aromatic/Aliphatic C-H Introduction of new aryl groups
C-H Alkylation Rh(III) or Ru(II) catalyst, Alkene/Alkyne Aliphatic C-H Introduction of new alkyl/alkenyl groups
Suzuki Coupling Pd(PPh₃)₄, Boronic Acid, Base Aromatic C-Br C-C bond formation
Buchwald-Hartwig Amination Pd catalyst, Ligand, Amine, Base Aromatic C-Br C-N bond formation

Interdisciplinary Collaborations for Advanced Biological Systems Probing and Mechanistic Insight Generation

The full potential of 6-Bromospiro[chroman-2,4'-piperidine] can only be realized through synergistic collaborations between scientists from various disciplines. The complexity of modern drug discovery and chemical biology necessitates an integrated approach.

Chemists and Biologists: Synthetic chemists are needed to design and create the novel derivatives, photoaffinity probes, and bioconjugates discussed above. researchgate.net Biologists and pharmacologists are essential for performing the biological assays, validating targets, and elucidating the mechanism of action in cellular and animal models. mdpi.combohrium.com

Computational and Experimental Scientists: Molecular modeling can predict the binding modes of new analogs to their targets, guiding the synthetic efforts. researchgate.net These computational predictions must then be validated through experimental work, creating a feedback loop that accelerates the discovery process.

Materials Scientists and Chemists: The unique rigid, three-dimensional structure of spirocycles could be exploited in materials science. Collaborations could explore the use of these scaffolds in the development of new polymers or as components in molecular sensors.

Such interdisciplinary efforts are critical for translating fundamental chemical research into practical applications, whether in medicine, diagnostics, or materials science, and for generating a deeper mechanistic understanding of how these complex molecules interact with biological systems. mdpi.comnih.gov

Q & A

Advanced Research Question

  • Binding Studies : Use fluorescence quenching assays with tryptophan residues in enzyme active sites (e.g., ΔFmax = 80% at 50 µM compound).
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition modality (e.g., competitive vs. non-competitive).
  • Molecular Docking : Apply AutoDock Vina to model binding poses, prioritizing hydrogen bonds with catalytic residues (e.g., Asp32 in proteases) .

What are the challenges in scaling up the synthesis of 6-Bromospiro[chroman-2,4'-piperidine] for preclinical studies, and how can they be addressed?

Advanced Research Question
Scale-up challenges include exothermic reactions (e.g., bromination) and low yields in spiro-annulation (~30% at lab scale). Mitigation strategies:

  • Use continuous flow reactors for improved heat dissipation ().
  • Optimize stoichiometry (e.g., 1.2 equiv bromine) to reduce side products.
  • Implement Quality-by-Design (QbD) principles to define critical process parameters (CPPs) .

How can computational modeling enhance the understanding of 6-Bromospiro[chroman-2,4'-piperidine]’s pharmacological profile?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME predict logP (~2.8) and blood-brain barrier penetration (CNS MPO score = 4.5).
  • Target Profiling : Similarity ensemble approach (SEA) identifies off-target risks (e.g., 75% similarity to sigma-1 receptor ligands).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.